molecular formula C23H21N5O2 B2508252 1-(1,3-benzoxazol-2-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide CAS No. 2034204-43-6

1-(1,3-benzoxazol-2-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide

Cat. No.: B2508252
CAS No.: 2034204-43-6
M. Wt: 399.454
InChI Key: DQSKTNNWVKGYPX-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a bipyridine moiety, and a pyrrolidine carboxamide group

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Safety and Hazards

The safety and hazards would also depend on the exact structure of the compound. As a general rule, care should be taken when handling any new compound, and appropriate safety measures should be in place .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties. It would also be interesting to explore its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through a cyclization reaction of o-aminophenol with a carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the bipyridine moiety.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the bipyridine moiety.

    2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride: Contains the benzoxazole ring but differs in the rest of the structure.

    1,3-Benzoxazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide: Shares the benzoxazole ring but has different substituents.

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide is unique due to its combination of the benzoxazole ring, bipyridine moiety, and pyrrolidine carboxamide group. This unique structure imparts specific properties, such as enhanced binding affinity to metal ions and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(26-15-16-7-12-25-19(14-16)17-8-10-24-11-9-17)20-5-3-13-28(20)23-27-18-4-1-2-6-21(18)30-23/h1-2,4,6-12,14,20H,3,5,13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSKTNNWVKGYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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